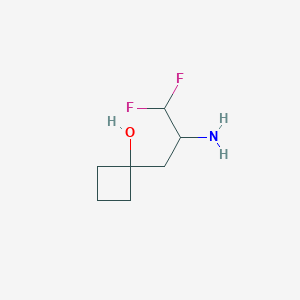
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide is a synthetic organic compound with intriguing applications in various scientific fields, particularly in medicinal and chemical research. This complex molecule is composed of indolizine and pyrimidin-2-yloxy groups linked via a cyclohexyl ring.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide involves several steps:
Preparation of the indolizine core: Starting with indolizine derivatives, functional groups are introduced to facilitate further reactions.
Formation of the cyclohexyl-pyrimidin-2-yloxy moiety: This involves the nucleophilic substitution of a suitable pyrimidine derivative onto the cyclohexyl precursor.
Coupling reaction: The key step involves coupling the pyrimidin-2-yloxy group to the indolizine core, typically using peptide-coupling reagents under anhydrous conditions.
Industrial production methods: On an industrial scale, the synthesis might involve continuous-flow reactors to ensure consistent reaction conditions and yield optimization. Advanced catalysts and automated systems enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, typically yielding oxidized indolizine derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, altering its chemical properties and enhancing its functionality.
Common reagents and conditions:
Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrides such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Utilizing reagents such as alkyl halides or acyl chlorides, with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major products formed:
Oxidized indolizine derivatives with varied oxidation states.
Reduced forms of the compound with altered functional groups.
Substituted derivatives retaining the core structure but with new functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of complex organic molecules.
Study of reaction mechanisms and functional group interconversions.
Biology:
Investigating biological pathways and enzyme interactions.
Medicine:
Potential therapeutic applications due to its biological activity.
Screening for pharmacological properties and drug development.
Industry:
Use as a chemical intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The indolizine and pyrimidin-2-yloxy groups are key to its binding affinity and specificity. Through a series of molecular interactions, the compound can modulate biological pathways, leading to its observed effects. Detailed studies often reveal the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Indolizine derivatives with different substituents.
Pyrimidin-2-yloxy-containing compounds with varied cyclic frameworks.
Cyclohexyl derivatives linked to other heterocyclic groups.
Conclusion
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide is a versatile compound with significant potential across various scientific domains. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Propriétés
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(14-12-16-4-1-2-11-23(16)13-14)22-15-5-7-17(8-6-15)25-19-20-9-3-10-21-19/h1-4,9-13,15,17H,5-8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHRLCOFHVFUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)
![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)



![[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2896058.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)
![N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B2896062.png)
![8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2896064.png)

![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)
![N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2896070.png)
![8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2896072.png)

